
2-Chloro-3-(methoxymethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methoxymethoxy group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the chlorination of 3-(methoxymethoxy)benzaldehyde. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same chlorination reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-3-(methoxymethoxy)benzoic acid.
Reduction: 2-Chloro-3-(methoxymethoxy)benzyl alcohol.
Substitution: 2-Amino-3-(methoxymethoxy)benzaldehyde or 2-Thio-3-(methoxymethoxy)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(methoxymethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and fragrances.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the chlorine and methoxymethoxy groups can participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
3-Chloro-2-methoxybenzaldehyde: Chlorine and methoxy groups are in different positions.
2-Chloro-3-methoxybenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both chlorine and methoxymethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2-chloro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
AZVCYKLQTUYTNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC(=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



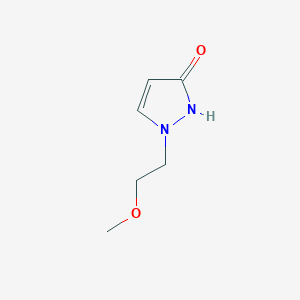

![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)


![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
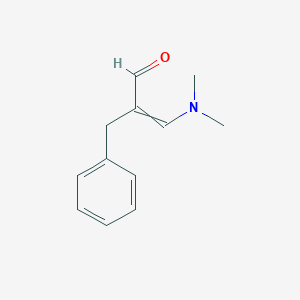
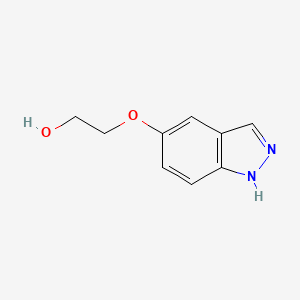
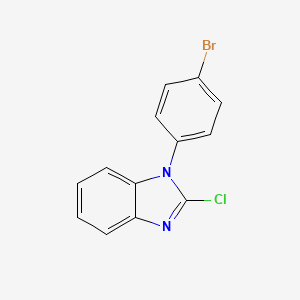
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
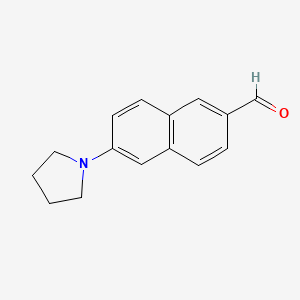
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
